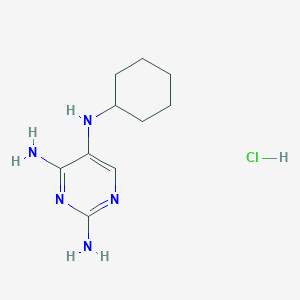
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile: is a complex organic compound characterized by its unique structural features. This compound contains a nitrophenyl group, a pyridinyl group, and a prop-2-enenitrile moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 4,5-dimethoxy-2-nitrobenzaldehyde and 2-pyridinecarboxaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde groups of 4,5-dimethoxy-2-nitrobenzaldehyde and 2-pyridinecarboxaldehyde undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Enamine: The intermediate formed from the condensation reaction is then treated with a suitable amine to form the enamine.
Cyclization: The enamine undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted nitrophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its nitrophenyl group can be modified to attach fluorescent tags, making it useful in imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile
- (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-3-ylprop-2-enenitrile
- (Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-4-ylprop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. The position of the nitrophenyl and pyridinyl groups can significantly influence the compound’s properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5415-51-0 |
|---|---|
Fórmula molecular |
C16H13N3O4 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H13N3O4/c1-22-15-8-13(14(19(20)21)9-16(15)23-2)11(10-17)7-12-5-3-4-6-18-12/h3-9H,1-2H3/b11-7+ |
Clave InChI |
NPNGKQVZNIPDKT-YRNVUSSQSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=N2)/C#N)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=CC2=CC=CC=N2)C#N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




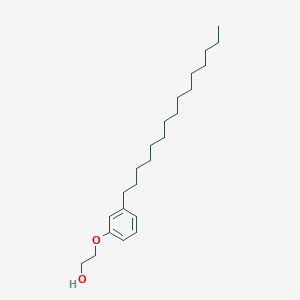
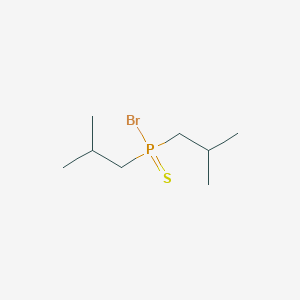



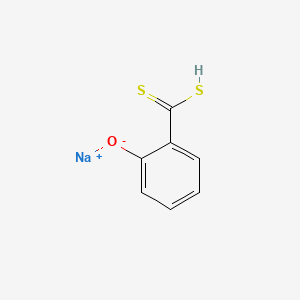
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

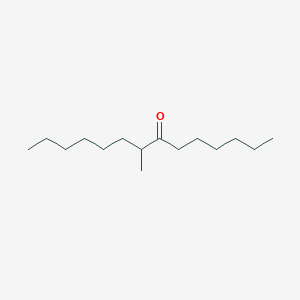
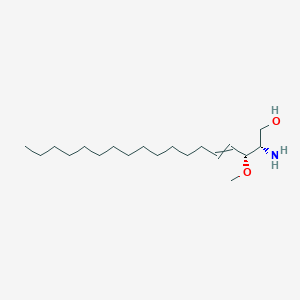
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
